molecular formula C8H7F2NO B13214769 2-Amino-1-(2,3-difluorophenyl)ethan-1-one

2-Amino-1-(2,3-difluorophenyl)ethan-1-one

Cat. No.: B13214769
M. Wt: 171.14 g/mol
InChI Key: XFUOIJFBCWVICW-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H8F2NO This compound is characterized by the presence of an amino group (-NH2) and a difluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-difluorophenyl)ethan-1-one typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of reductive amination, where the aldehyde group is first converted to an imine intermediate, followed by reduction to yield the desired amino ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-amino-1-(2,3-difluorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(2,3-difluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol
  • 2-Amino-1-(2,4-difluorophenyl)ethan-1-one
  • 2-Amino-1-(3,4-difluorophenyl)ethan-1-one

Uniqueness

2-Amino-1-(2,3-difluorophenyl)ethan-1-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its analogs.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

2-amino-1-(2,3-difluorophenyl)ethanone

InChI

InChI=1S/C8H7F2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H,4,11H2

InChI Key

XFUOIJFBCWVICW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CN

Origin of Product

United States

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